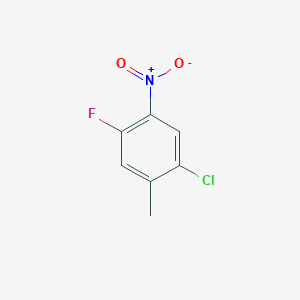

1-Chloro-4-fluoro-2-methyl-5-nitrobenzene

Overview

Description

1-Chloro-4-fluoro-2-methyl-5-nitrobenzene is a chemical compound with the molecular formula C7H5ClFNO2 . It has a molecular weight of 189.57 . This compound is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The InChI code for 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene is1S/C7H5ClFNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

1-Chloro-4-fluoro-2-methyl-5-nitrobenzene is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications

Synthesis of Diverse Heterocycles

1-Chloro-2-methyl-4-nitrobenzene, also known as 2-chloro-5-nitrotoluene, is an important building block for the synthesis of diverse heterocycles . Heterocycles are key structures in many pharmaceuticals and functional materials, making this compound valuable in synthetic chemistry.

Production of Industrial Chemicals

This compound is used in the production of a number of industrial chemicals . Its reactivity and structural features make it a versatile starting material in various chemical reactions.

Synthesis of Pharmaceuticals

The isomeric 2-chloro-6-nitrotoluene, which is structurally similar to 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene, is a common intermediate in the synthesis of pharmaceuticals such as the bronchodilatory compound vasicine . It’s plausible that our compound could have similar applications.

Production of Azo and Sulfur Dyes

1-Chloro-4-nitrobenzene is used in the industrial production of azo and sulfur dyes . These dyes are widely used in textile, leather, and food industries.

Environmental Pollutant

Unfortunately, 1-Chloro-4-nitrobenzene is found in industrial wastes and is a serious environmental pollutant . It’s important to study this compound to understand its environmental impact and develop methods for its safe disposal or degradation.

Biodegradation Studies

Several Pseudomonas species have been reported to be able to reduce mono-nitro compounds to the corresponding anilines under aerobic conditions . The bacterial strain LW1 (family Comamonadaceae), utilizes 1-chloro-4-nitrobenzene as a sole source of carbon, nitrogen, and energy and transforms it into 2-amino-5-chlorophenol . This makes the compound interesting for studies on biodegradation and environmental remediation.

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . Safety precautions include wearing suitable personal protective equipment, using only in a chemical fume hood, and washing skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs .

properties

IUPAC Name |

1-chloro-4-fluoro-2-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWZCTKTAOOLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438520 | |

| Record name | 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | |

CAS RN |

170098-88-1 | |

| Record name | 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the role of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene in the synthesis of 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione?

A1: 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene serves as a crucial intermediate in the multi-step synthesis of the target compound, 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione. The synthesis starts with the nitration of 1-chloro-4-fluoro-2-methylbenzene to yield 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene in high yield []. This nitro-substituted compound then undergoes a series of reactions, including amination, reduction, and cyclization, ultimately leading to the formation of the final product.

Q2: How is 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene synthesized?

A2: The paper describes a highly efficient synthesis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene []. 1-chloro-4-fluoro-2-methylbenzene is reacted with concentrated sulfuric acid and a nitrating agent. This reaction results in the introduction of a nitro group (-NO2) at the 5th position of the benzene ring, leading to the formation of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene with a 94% yield [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B180369.png)